molecular formula C24H20BrN3O2 B10946110 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Cat. No.: B10946110
M. Wt: 462.3 g/mol
InChI Key: XHGSHPKYXSOSBZ-UHFFFAOYSA-N
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Description

4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a pyrazolyl group, and a benzamide core

Preparation Methods

The synthesis of 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the bromophenoxy intermediate: This step involves the reaction of a bromophenol with a suitable alkylating agent to form the bromophenoxy group.

    Synthesis of the pyrazolyl intermediate: This involves the reaction of a benzyl halide with a pyrazole derivative to form the pyrazolyl group.

    Coupling reaction: The final step involves the coupling of the bromophenoxy intermediate with the pyrazolyl intermediate under specific conditions to form the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C24H20BrN3O2/c25-21-8-12-23(13-9-21)30-17-19-2-6-20(7-3-19)24(29)26-16-18-4-10-22(11-5-18)28-15-1-14-27-28/h1-15H,16-17H2,(H,26,29)

InChI Key

XHGSHPKYXSOSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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